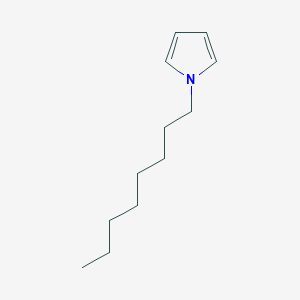

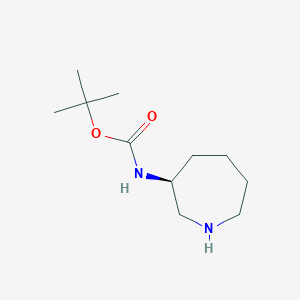

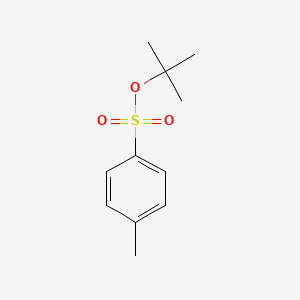

![molecular formula C6H4N2O3 B1589024 Furo[3,2-d]pyrimidine-2,4-diol CAS No. 956034-06-3](/img/structure/B1589024.png)

Furo[3,2-d]pyrimidine-2,4-diol

Overview

Description

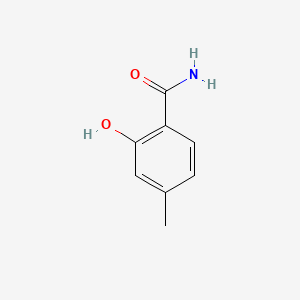

Furo[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound with the molecular formula C6H4N2O3 . It is a type of pyrimidine compound, which are known for their diverse biological potential .

Synthesis Analysis

The synthesis of furo[3,2-d]pyrimidine derivatives has been reported in various studies. For instance, one method involves the thermally initiated transformation of substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes in DMSO at 100 °C .Molecular Structure Analysis

The molecular structure of Furo[3,2-d]pyrimidine-2,4-diol consists of a pyrimidine ring fused with a furan ring . The molecular weight is 152.108 Da, and it has a density of 1.461g/cm3 .Chemical Reactions Analysis

Furo[3,2-d]pyrimidine-2,4-diol and its derivatives have been found to undergo various chemical reactions. For example, functionalized cyclopropanes can be rearranged thermally to form furo[3,2-d]pyrimidines .Scientific Research Applications

1. Protein Kinase Inhibitors for Cancer Treatment

- Application Summary : Furo[3,2-d]pyrimidine-2,4-diol and its derivatives have shown promising anticancer activity. These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

- Results or Outcomes : The results have shown that these compounds have significant anticancer potential, revealing structure-activity relationships and some synthetic pathways used for constructing these scaffolds .

2. Anti-Breast Cancer Agents

- Application Summary : A series of novel Furo[3,2-d]pyrimidine-2,4-diol based chalcones were synthesized as potential anticancer agents. Among the different substituted derivatives, two of the halogen bearing chalcones demonstrated potent anti-proliferative activity against an NCI 59 cell line .

- Methods of Application : The compounds were synthesized and their anti-proliferative activity was tested in vitro and in vivo against the NCI 59 cell line .

- Results or Outcomes : Two of the halogen bearing chalcones demonstrated potent anti-proliferative activity against an NCI 59 cell line, with mean GI 50 values of 2.41 μM and 1.23 μM, respectively .

3. Antitumor Activity

- Application Summary : New amino derivatives of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidines were synthesized and evaluated for their antitumor activity .

- Methods of Application : The compounds were synthesized by refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines .

- Results or Outcomes : All new synthesized amino derivatives of the pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidines (with the exception of compounds 7a, i, j) showed DNA demethylation activity, and three of them (5b, f and 7b) showed pronounced antitumor activity .

4. Organic Light-Emitting Diodes

- Application Summary : A novel benzo[4,5]furo[3,2-d]pyrimidine-based host was synthesized for use in blue phosphorescent organic light-emitting diodes .

- Methods of Application : The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .

- Results or Outcomes : The mixed host showed high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .

5. Antiviral and Cytostatic Evaluations

- Application Summary : New C-5 substituted pyrimidine and furo[2,3-d]pyrimidine 4’,5’-didehydro-L-ascorbic acid derivatives were synthesized and evaluated for their antiviral and cytostatic activities .

- Methods of Application : The compounds were synthesized and their antiviral and cytostatic activities were evaluated .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

6. Therapeutic Applications

- Application Summary : Research on pyrido[2,3-d]pyrimidine derivatives, which include furo[3,2-d]pyrimidine-2,4-diol, has revealed that these derivatives have a wide range of therapeutic applications such as antibacterial, antifungal, anti-inflammatory, anti-allergic, antidiabetic, antiviral, and antitumor activities .

- Methods of Application : The compounds were synthesized and their therapeutic activities were evaluated .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Future Directions

properties

IUPAC Name |

1H-furo[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEICIOHAOMRQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468642 | |

| Record name | Furo[3,2-d]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-d]pyrimidine-2,4-diol | |

CAS RN |

956034-06-3 | |

| Record name | Furo[3,2-d]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)